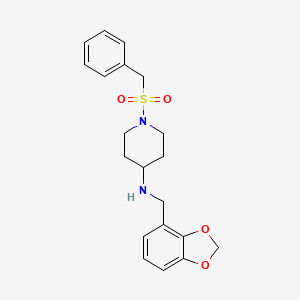![molecular formula C18H26N2O2S B6916079 [4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B6916079.png)
[4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a thiophene moiety, and a bicyclic oxabicycloheptane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]methanone typically involves multiple steps, starting with the preparation of the thiophene derivative The thiophene ring is functionalized with an ethyl group and then coupled with a piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxabicycloheptane system can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring may facilitate binding to specific sites, while the thiophene and oxabicycloheptane moieties contribute to the overall stability and specificity of the interaction. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-thienylmethyl)piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone
- [4-(3-thienylmethyl)piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone
Uniqueness
The uniqueness of [4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone lies in its specific substitution pattern and the presence of the ethyl group on the thiophene ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-2-14-4-5-15(23-14)12-19-7-9-20(10-8-19)18(21)16-11-13-3-6-17(16)22-13/h4-5,13,16-17H,2-3,6-12H2,1H3/t13-,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTHIBBJNOCOQS-XYPHTWIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CN2CCN(CC2)C(=O)C3CC4CCC3O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)CN2CCN(CC2)C(=O)[C@@H]3C[C@H]4CC[C@@H]3O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B6916002.png)

![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B6916008.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methyl-3-pyridin-2-ylphenyl)methanone](/img/structure/B6916011.png)
![1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6916016.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]acetamide](/img/structure/B6916020.png)
![N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B6916031.png)
![methyl N-[4-[[(2S,3R)-2-tert-butyloxolan-3-yl]methylcarbamoyl]phenyl]carbamate](/img/structure/B6916055.png)
![3-(1,3-benzodioxol-4-yl)-N-[1-(cyclopentylmethyl)piperidin-4-yl]propanamide](/img/structure/B6916061.png)

![1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide](/img/structure/B6916080.png)



